Cipargamin

Description

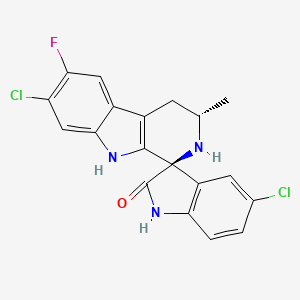

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPLPZSUQEDRT-WPCRTTGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152424 | |

| Record name | Cipargamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193314-23-6 | |

| Record name | Cipargamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cipargamin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cipargamin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cipargamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPARGAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cipargamin on Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipargamin (formerly KAE609) is a synthetic antimalarial compound belonging to the spiroindolone class, currently in clinical development. It exhibits potent, fast-acting parasiticidal activity against all intra-erythrocytic stages of Plasmodium falciparum, including gametocytes, and is effective against artemisinin-resistant strains. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary target, the downstream physiological consequences for the parasite, and the experimental methodologies used to elucidate this mechanism. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized.

Core Mechanism of Action: Inhibition of PfATP4 and Disruption of Sodium Homeostasis

The primary molecular target of this compound in Plasmodium falciparum is the P-type cation-transporter ATPase 4 (PfATP4).[1][2][3][4][5] PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining low intracellular sodium concentrations by actively extruding Na+ ions from the parasite's cytosol.[1][2][3][6] Evidence suggests that PfATP4 functions as a Na+/H+ exchanger, exporting Na+ while importing H+.[7]

This compound directly inhibits the Na+-dependent ATPase activity of PfATP4.[8] This inhibition disrupts the parasite's ability to regulate its intracellular sodium concentration, leading to a rapid influx and accumulation of Na+ ions.[7] The consequences of this disrupted sodium homeostasis are multifaceted and ultimately lead to parasite death.

The key downstream effects of PfATP4 inhibition by this compound include:

-

Cytosolic Alkalinization: The disruption of the putative Na+/H+ exchange function of PfATP4 leads to an increase in the parasite's cytosolic pH.

-

Osmotic Imbalance and Cell Swelling: The accumulation of intracellular Na+ draws water into the parasite via osmosis, causing significant cell swelling.[4] This has been observed in both isolated parasites and intact parasitized erythrocytes.

-

Increased Erythrocyte Rigidity: The swelling of the parasitized red blood cell leads to increased rigidity of the host cell membrane.

-

Enhanced Splenic Clearance: The altered morphology and rigidity of infected erythrocytes are thought to make them more susceptible to clearance from circulation by the spleen.[4]

This multi-faceted mechanism of action results in the rapid killing of the parasite across all its blood stages.

Signaling Pathway Diagram

References

- 1. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

- 6. malariaworld.org [malariaworld.org]

- 7. researchgate.net [researchgate.net]

- 8. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of Cipargamin (KAE609)

An In-depth Technical Guide to the Discovery and Synthesis of Cipargamin (KAE609)

Introduction

This compound (KAE609), formerly known as NITD609, is a novel, potent, and fast-acting antimalarial compound belonging to the spiroindolone class.[1][2][3] Developed by the Novartis Institute for Tropical Diseases in collaboration with several research institutions, it represents a significant advancement in the fight against malaria, particularly in light of emerging resistance to existing artemisinin-based combination therapies.[2][4][5] this compound possesses a unique mechanism of action, targeting the Plasmodium falciparum cation-transporting ATPase4 (PfATP4), and is active against all intra-erythrocytic stages of the parasite, including drug-resistant strains.[1][3][5][6] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound.

Discovery and Lead Optimization

The discovery of this compound was the result of a high-throughput phenotypic screening campaign against whole-cell Plasmodium falciparum parasites.[7]

Initial Screening

Scientists screened a diverse library of approximately 12,000 natural products and synthetic compounds to identify molecules with potent antimalarial activity.[2][5] This whole-cell proliferation assay yielded 275 initial hits, which were subsequently narrowed down to 17 potential candidates for further investigation.[5] The spiroindolone class of compounds emerged from this effort as a promising scaffold for development.[1][4]

Lead Optimization

The initial spiroindolone hits underwent a rigorous lead optimization program to improve their drug-like properties.[1][5] This process focused on addressing metabolic liabilities to enhance stability and improve exposure levels in animal models.[5] The optimization efforts culminated in the identification of this compound (KAE609), which demonstrated high potency and the ability to completely cure mice infected with Plasmodium berghei, a model for blood-stage malaria.[2] Structure-activity relationship (SAR) studies revealed that the specific (1R,3S) stereochemical configuration is essential for its potent antimalarial activity.[8]

Caption: this compound drug discovery and development workflow.

Mechanism of Action

This compound exerts its parasiticidal effect through a novel mechanism of action distinct from other antimalarials.[1][2]

Inhibition of PfATP4

The primary target of this compound is PfATP4, a P-type ATPase located on the plasma membrane of the Plasmodium parasite.[2][6][8] This protein functions as a crucial sodium pump, actively extruding Na+ ions from the parasite's cytosol to maintain ionic homeostasis.[1][9]

Disruption of Sodium Homeostasis

By inhibiting PfATP4, this compound blocks the efflux of Na+, leading to a rapid and uncontrolled influx of sodium ions into the parasite.[1][10][11][12] This disruption of the parasite's internal sodium concentration has several downstream consequences:

-

Cell Swelling: The increased intracellular Na+ concentration creates an osmotic imbalance, causing the parasite to swell and become spherical and rigid.[1]

-

Internal Alkalinization: The disruption of the Na+/H+ exchange contributes to an increase in the parasite's internal pH.[11][12]

-

Rapid Parasite Death: The combined effects of osmotic stress and altered pH lead to the rapid killing of the parasite across all its asexual blood stages.[1][2]

This unique mode of action results in parasite clearance times in patients that are even faster than those observed with artemisinins.[10][13]

Caption: Mechanism of action of this compound via PfATP4 inhibition.

Synthesis of this compound

The chemical synthesis of this compound is complex due to its spirocyclic core and two stereogenic centers, which necessitate precise stereochemical control. Several synthetic routes have been developed to achieve an efficient and enantioselective synthesis.[1][9]

A key challenge is the creation of the tetrasubstituted stereogenic spiro carbon. One successful approach involves a direct catalytic asymmetric alkynylation of a ketimine intermediate to generate the required propargylic α-tertiary amine with high enantioselectivity.[4][5] This key intermediate then undergoes a copper(I)-catalyzed intramolecular hydroamination to construct the indole unit, followed by subsequent steps to complete the synthesis.[4] Other methods have focused on region-selective indole alkylation to simplify the process and improve yields.[1][9]

Caption: Importance of the (1R,3S) stereochemistry for this compound's activity.

Quantitative Data Summary

Preclinical Activity and Efficacy

This compound demonstrates potent activity against multiple Plasmodium species in vitro and is highly effective in animal models of malaria.

Table 1: In Vitro Antimalarial Activity of this compound

| Parasite Species | Strain Type | IC50 Range (nM) | Reference |

|---|---|---|---|

| P. falciparum | Culture-adapted, drug-sensitive & resistant | 0.5 - 1.4 | [1][13][14] |

| P. vivax | Clinical isolates | <10 | [14] |

| B. bovis | In vitro culture | 20.2 ± 1.4 | [11][15] |

| B. gibsoni | In vitro culture | 69.4 ± 2.2 |[11][15] |

Table 2: In Vivo Efficacy of this compound in a P. berghei Mouse Model

| Efficacy Endpoint | Single Oral Dose (mg/kg) | Reference |

|---|---|---|

| ED50 (50% parasite reduction) | 1.2 | [1] |

| ED90 (90% parasite reduction) | 2.7 - 5.6 | [1] |

| ED99 (99% parasite reduction) | 5.3 | [1] |

| 100% Cure Rate | 100 |[14] |

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in healthy human volunteers, demonstrating properties suitable for further development.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Oral Dose)

| Dose | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Reference |

|---|---|---|---|---|

| 1 mg | 14 | - | 19 - 26 | [1][9] |

| 10 mg | - | - | - | [1] |

| 300 mg | ~1780 - 2090 | 3.5 (median) | ~33.4 |[1][9][16] |

Clinical Efficacy

Phase II clinical trials have confirmed this compound's rapid parasite clearance activity in patients with uncomplicated malaria.

Table 4: Clinical Efficacy of this compound in Adults with Uncomplicated P. falciparum Malaria

| Dose Regimen | Median Parasite Clearance Time (PCT) | PCR-Corrected Cure Rate (Day 28) | Reference |

|---|---|---|---|

| 30 mg daily for 3 days | < 1 hour | Cleared parasitemia | [2][13] |

| Single doses (50-150 mg) | 8 hours | >65% | [2][17] |

| Artemether-lumefantrine (Control) | 24 hours | - |[17] |

Note: A study in healthy volunteers experimentally infected with malaria estimated a minimum inhibitory concentration (MIC) of 11.6 ng/mL and a parasite clearance half-life of 3.99 hours following a single 10 mg dose.[18][19][20]

Experimental Protocols

In Vitro Antimalarial Activity Assay

-

Principle: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

-

Methodology:

-

Culture-adapted strains of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum.

-

Synchronized ring-stage parasites are incubated in 96-well plates.

-

Parasites are exposed to serial dilutions of this compound for a standard duration (e.g., 48-72 hours).

-

Parasite proliferation is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content, or via microscopy by counting parasitemia.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

-

In Vivo Efficacy in Mouse Model

-

Principle: To assess the in vivo antimalarial activity of this compound using the P. berghei-infected mouse model.

-

Methodology:

-

Mice are infected intravenously with P. berghei-infected erythrocytes.

-

Once a target parasitemia is established, mice are treated with a single oral dose of this compound formulated in a suitable vehicle.

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

The effective dose (ED50, ED90, ED99) is calculated by comparing the reduction in parasitemia in treated groups to a vehicle-treated control group.[1]

-

Human Pharmacokinetic Study Protocol

-

Principle: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.

-

Methodology:

-

Healthy male subjects are administered a single oral dose of this compound (e.g., [14C]-labeled KAE609 for mass balance studies).[10]

-

Blood samples are collected at predefined time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144 hours).[16]

-

Plasma is separated by centrifugation.

-

Concentrations of this compound and its metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.[16]

-

PfATP4-Associated ATPase Activity Assay

-

Principle: To confirm that this compound inhibits the ATPase activity of its target, PfATP4.

-

Methodology:

-

Membranes are isolated from blood-stage P. falciparum parasites.

-

The Na+-dependent ATPase activity associated with PfATP4 is measured in the membrane preparations.

-

The assay is conducted in the presence of varying concentrations of this compound.

-

Inhibition of ATPase activity is determined by measuring the reduction in ATP hydrolysis (e.g., by quantifying released phosphate).

-

The potency of inhibition is compared between wild-type parasites and those with known this compound-resistance mutations in the pfatp4 gene.[1][15]

-

Conclusion

This compound (KAE609) is a highly promising next-generation antimalarial drug that emerged from a systematic discovery and optimization process. Its novel mechanism of action, targeting the parasite's sodium pump PfATP4, confers rapid and potent activity against all blood stages of P. falciparum, including strains resistant to current therapies. While clinical trials have demonstrated impressive parasite clearance rates, the development of resistance via mutations in the pfatp4 gene has been observed, highlighting the need for its use in combination with a suitable partner drug.[2][7][17] Ongoing clinical development is focused on identifying safe and effective combination regimens to fully leverage this compound's potential as a vital new tool in the global effort to eradicate malaria.[6][17]

References

- 1. pamafrica-consortium.org [pamafrica-consortium.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound | PAMAfrica [pamafrica-consortium.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. CDSCO Approves safety, efficacy data with DMC report for Novartis' antimalarial drug this compound [medicaldialogues.in]

- 7. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and mechanism of action of this compound as an antibabesial drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and mechanism of actions of this compound as an antibabesial drug candidate [elifesciences.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Cipargamin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipargamin (KAE609/NITD609) is a potent, synthetic antimalarial compound belonging to the spiroindolone class of drugs.[1] It represents a significant advancement in the fight against malaria, particularly in light of emerging resistance to existing therapies.[2] this compound exhibits rapid parasite clearance and is effective against both Plasmodium falciparum and Plasmodium vivax.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailing its mechanism of action, key experimental protocols for its evaluation, and quantitative data to inform future drug discovery efforts.

Mechanism of Action: Targeting PfATP4

This compound's primary mode of action is the inhibition of the P. falciparum P-type cation-transporter ATPase4 (PfATP4).[4][5] This integral membrane protein functions as a sodium-potassium pump, crucial for maintaining low intracellular sodium ion concentrations within the parasite.[4][5] By inhibiting PfATP4, this compound disrupts this essential ion homeostasis, leading to an influx of sodium ions, subsequent osmotic swelling, and ultimately, parasite lysis and death.[1] This unique mechanism of action is distinct from that of many other antimalarial drugs, making it a valuable tool against drug-resistant parasite strains.[2]

The inhibition of PfATP4 also leads to a rapid suppression of protein synthesis in the parasite, an effect that is not observed with other antimalarials like mefloquine and artemisinin.[2][6] This secondary effect further contributes to the potent and fast-acting nature of the spiroindolone class.

Mechanism of action of this compound.

Core Structure and Stereochemistry

The core of this compound is a spirotetrahydro-β-carboline, also known as a spiroindolone.[7] A critical aspect of the SAR of this class is its stereochemistry. The molecule possesses two chiral centers, and studies have unequivocally demonstrated that the (1R, 3S) absolute configuration is essential for potent antimalarial activity.[1][8] The synthesis of the correct diastereoisomer is a key challenge, often addressed through a highly diastereoselective Pictet-Spengler reaction.[9]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro activity of this compound and key analogs against the chloroquine-sensitive NF54 strain of P. falciparum. The data highlights the critical role of substitutions on the spiroindolone core.

| Compound | R1 (6') | R2 (7') | IC50 (nM, NF54 strain) | Reference |

| This compound (KAE609) | F | Cl | 1.2 | [10] |

| Analog 1 | H | H | 13 | [10] |

| Analog 2 | H | F | 4.3 | [10] |

| Analog 3 | F | F | 0.33 | [10] |

| Analog 4 | H | Cl | 5.6 | [10] |

Note: The positions refer to the spiroindolone ring system.

The data clearly indicates that halogenation at both the 6' and 7' positions significantly enhances antimalarial potency. The presence of a fluorine atom at the 6' position and a chlorine atom at the 7' position, as seen in this compound, provides a well-balanced profile of high potency and favorable pharmacokinetic properties.[10]

Experimental Protocols

In Vitro Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay is fundamental for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Workflow for in vitro growth inhibition assay.

Methodology:

-

Plasmodium falciparum Culture: A chloroquine-sensitive strain (e.g., 3D7 or NF54) is maintained in continuous culture using O+ human erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and gentamicin.[11][12] Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

-

Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.[7]

-

Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

-

Assay Setup: In a 96-well microtiter plate, 100 µL of the synchronized parasite culture (at 1% parasitemia and 2% hematocrit) is added to 100 µL of the diluted compounds.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: The fluorescence readings are normalized to negative (no drug) and positive (e.g., artesunate) controls. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[8]

PfATP4 ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of PfATP4 and its inhibition by test compounds.

Methodology:

-

Membrane Preparation: P. falciparum parasites are isolated from infected erythrocytes by saponin lysis. The parasite pellet is then subjected to hypotonic lysis and differential centrifugation to enrich for parasite membranes containing PfATP4.

-

Reaction Mixture: The ATPase reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, KCl, and NaCl at a physiological pH.

-

Assay Procedure:

-

The parasite membrane preparation is pre-incubated with the test compound (e.g., this compound) for a defined period.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed at 37°C for a specific time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of a reagent that detects inorganic phosphate (Pi), a product of ATP hydrolysis.

-

-

Phosphate Detection: A common method for Pi detection is the malachite green assay.[13] The formation of a colored complex between malachite green, molybdate, and inorganic phosphate is measured spectrophotometrically at a wavelength of around 620-650 nm.

-

Data Analysis: The amount of Pi released is quantified by comparison to a standard curve of known phosphate concentrations. The ATPase activity is expressed as nmol of Pi released per minute per mg of protein. The inhibitory effect of the compound is determined by comparing the activity in the presence and absence of the inhibitor.[14]

Protein Synthesis Inhibition Assay

This assay assesses the impact of compounds on the parasite's ability to synthesize new proteins.

Methodology:

-

Parasite Preparation: Asynchronous P. falciparum cultures are used. The infected red blood cells are washed and resuspended in a methionine- and cysteine-free medium.[5]

-

Assay Setup: In a 96-well plate, the parasite suspension is incubated with the test compounds for a short period (e.g., 1 hour).

-

Radiolabeling: A mixture of [35S]-methionine and [35S]-cysteine is added to each well.

-

Incubation: The plate is incubated for a further 1-2 hours to allow for the incorporation of the radiolabeled amino acids into newly synthesized proteins.

-

Harvesting and Scintillation Counting: The parasites are harvested onto a filter mat using a cell harvester. The filter mat is then washed to remove unincorporated radiolabel. After drying, the radioactivity on the filter mat is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of protein synthesis inhibition is calculated by comparing the counts per minute (CPM) in the drug-treated wells to the CPM in the untreated control wells.[6]

Conclusion

The spiroindolone class of antimalarials, with this compound as its leading candidate, holds immense promise for the future of malaria treatment. A thorough understanding of their structure-activity relationship is paramount for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of these life-saving compounds. The unique mechanism of action, targeting the parasite's sodium pump PfATP4, provides a critical advantage in overcoming existing drug resistance, paving the way for more effective malaria control and eradication strategies.

References

- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 8. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In vitro growth inhibition assay [bio-protocol.org]

- 12. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preclinical Development and Toxicology of NITD609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD609, also known as cipargamin or KAE609, is a novel spiroindolone-class antimalarial agent with potent activity against multiple stages of the Plasmodium parasite, including drug-resistant strains. This document provides a comprehensive overview of the preclinical development and toxicology profile of NITD609. It includes in vitro and in vivo efficacy data, pharmacokinetic parameters across different preclinical species, and a summary of the key toxicology and safety pharmacology findings. Detailed experimental methodologies and signaling pathway diagrams are provided to offer a thorough understanding of the preclinical evaluation of this promising antimalarial candidate.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial drugs with novel mechanisms of action. NITD609 is a synthetic spiroindolone derivative that emerged from a cell-based phenotypic screening campaign against P. falciparum. Its unique chemical structure and mode of action make it a promising candidate for inclusion in future combination therapies for malaria. This guide summarizes the critical preclinical data that supported its advancement into clinical development.

Mechanism of Action

NITD609 exerts its antimalarial effect by inhibiting the P. falciparum ATPase4 (PfATP4), a P-type cation-translocating ATPase located on the parasite's plasma membrane.[1][2][3] PfATP4 is believed to function as a sodium-proton pump, extruding Na+ ions from the parasite to maintain low intracellular sodium concentrations.[4] Inhibition of PfATP4 by NITD609 disrupts this crucial ion homeostasis, leading to a rapid influx of sodium ions, parasite swelling, and ultimately, cell death.[1][4]

Signaling Pathway Diagram

Caption: Mechanism of action of NITD609.

In Vitro Efficacy

NITD609 demonstrates potent and rapid activity against a wide range of P. falciparum laboratory strains and clinical isolates, including those resistant to currently used antimalarials.

Table 1: In Vitro Antiplasmodial Activity of NITD609

| P. falciparum Strain | Drug Sensitivity | IC50 (nM) | Reference |

| NF54 | Chloroquine-sensitive | 0.5 - 1.0 | [3] |

| K1 | Chloroquine-resistant | 0.6 - 1.4 | [3] |

| Various Strains | Multidrug-resistant | 0.5 - 1.4 | [5] |

NITD609 is also active against different stages of the parasite's life cycle, including the gametocyte stages responsible for transmission. It has been shown to inhibit both early and late-stage gametocyte development in a dose-dependent manner.[3][6]

Preclinical Pharmacokinetics

The pharmacokinetic profile of NITD609 has been evaluated in several preclinical species, including mice, rats, and dogs.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of NITD609

| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Mouse | Oral | 1, 5, 100 | Dose-dependent increase | ~1-2 | ~24 | Favorable | [2][7] |

| Rat | Oral | 10 | Data not specified | Data not specified | Data not specified | Well absorbed | [2] |

| Rat | Intravenous | 10 | Data not specified | Data not specified | ~8 | N/A | [8] |

| Dog | Oral | Data not specified | Data not specified | Data not specified | Data not specified | Well absorbed | [2] |

Note: Detailed quantitative pharmacokinetic data for rats and dogs were not consistently available in the public domain literature reviewed.

Toxicology and Safety Pharmacology

A comprehensive set of in vitro and in vivo toxicology studies were conducted to evaluate the safety profile of NITD609.

In Vitro Cytotoxicity

NITD609 exhibited a favorable in vitro safety profile with low cytotoxicity against a panel of mammalian cell lines.

Table 3: In Vitro Cytotoxicity of NITD609

| Cell Line | Cell Type | CC50 (µM) | Reference |

| BHK-21 | Baby Hamster Kidney | > 25 | [1] |

| C6 | Rat Brain Glioma | > 50 | [1] |

| HepG2 | Human Liver Carcinoma | > 10 - 25 | [1] |

| THP-1 | Human Monocytic | > 10 - 14 | [1] |

Genotoxicity

Standard genotoxicity assays were conducted to assess the mutagenic and clastogenic potential of NITD609. While specific results for NITD609 are not publicly detailed, standard protocols for these assays are described below.

In Vivo Toxicology

Repeat-dose toxicology studies were performed in rats and dogs to determine the potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

In a 2-week study in male rats, daily oral doses corresponding to 10-20 times the concentration that causes a 99% reduction in parasitemia resulted in no adverse events or histopathological findings.[5] While specific NOAEL values from pivotal GLP studies in rats and dogs are not publicly available, the general findings from preclinical toxicology studies indicated that the compound was well-tolerated at therapeutic doses.[9]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Caption: Workflow for in vitro antiplasmodial assay.

Methodology:

-

P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.

-

The compound is serially diluted and added to the parasite cultures in 96-well plates.

-

Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, the plates are frozen to lyse the erythrocytes.

-

SYBR Green I, a fluorescent dye that binds to DNA, is added to each well.

-

Fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the 50% cytotoxic concentration (CC50) of a compound.

Methodology:

-

Mammalian cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

-

The test compound is added to the cells in a range of concentrations.

-

The plates are incubated for a further 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

CC50 values are calculated by determining the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[8][10]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][12]

Methodology:

-

Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth) are used.

-

The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The treated bacteria are plated on a minimal agar medium that lacks histidine.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies.

-

After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[4][5]

Methodology:

-

Cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells) are exposed to the test compound at several concentrations, with and without metabolic activation.

-

The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

-

After an appropriate incubation period, the cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is scored microscopically.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Conclusion

The preclinical data for NITD609 demonstrate that it is a highly potent antimalarial agent with a novel mechanism of action and a favorable safety profile. Its strong activity against drug-resistant strains and multiple parasite life stages, combined with its promising pharmacokinetic properties, underscore its potential as a valuable new tool in the fight against malaria. The preclinical toxicology studies did not reveal any major safety concerns that would preclude its clinical development, although the potential for hepatotoxicity observed in later clinical trials warrants careful monitoring. Overall, the comprehensive preclinical evaluation of NITD609 provided a solid foundation for its progression into human clinical trials.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaron.com [pharmaron.com]

- 5. Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acute and repeated dose (28 days) toxicity studies in rats and dogs of recombinant batroxobin, a snake venom thrombin-like enzyme expressed from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lead Clinical and Preclinical Antimalarial Drugs Can Significantly Reduce Sporozoite Transmission to Vertebrate Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

In vitro activity of Cipargamin against different Plasmodium species

An In-Depth Technical Guide to the In Vitro Activity of Cipargamin Against Plasmodium Species

Introduction

This compound (also known as KAE609 or NITD609) is a novel, synthetic antimalarial compound belonging to the spiroindolone class.[1][2] Identified through high-throughput screening, it represents a new class of antimalarials with a unique mechanism of action, making it a promising candidate for the treatment of malaria, including drug-resistant infections.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound against various Plasmodium species, details the experimental protocols used for its evaluation, and discusses its mechanism of action and resistance profile.

Mechanism of Action

This compound exerts its potent and rapid parasiticidal activity by inhibiting the Plasmodium falciparum P-type cation-translocating ATPase 4 (PfATP4).[1][2][5] PfATP4 functions as a crucial sodium efflux pump on the parasite's plasma membrane.[1] Inhibition of this pump by this compound leads to a rapid and uncontrolled influx of sodium ions, disrupting the parasite's intracellular sodium homeostasis.[3][6] This ionic imbalance causes osmotic dysregulation, leading to cell swelling, increased rigidity of the infected red blood cell, and ultimately, parasite death.[1] This novel mechanism is effective against all intra-erythrocytic stages of the parasite, including the sexual gametocyte stages, which are responsible for transmission.[2][5]

Quantitative In Vitro Activity

This compound demonstrates potent activity against a range of Plasmodium species and life-cycle stages in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Plasmodium falciparum

This compound is highly active against both drug-sensitive and drug-resistant asexual blood stages of P. falciparum. It also shows significant activity against mature stage V gametocytes, which is crucial for blocking malaria transmission.

| Parasite Stage | Strain Type | Mean IC50 (nM) | Notes | Reference(s) |

| Asexual Blood Stage | Panel of culture-adapted strains | 0.5 - 1.4 | No diminished potency against drug-resistant strains was observed. | [2] |

| Asexual Blood Stage | Artemisinin-resistant isolates (n=6) | 2.4 (± 0.7 SD) | Demonstrates potent activity against artemisinin-resistant parasites. | [1] |

| Male Gametocytes (Stage V) | Artemisinin-resistant isolates | 115.6 (± 66.9 SD) | Activity measured by inhibition of functional viability. | [1] |

| Female Gametocytes (Stage V) | Artemisinin-resistant isolates | 104.9 (± 84.3 SD) | Activity measured by inhibition of functional viability. | [1] |

| Early & Late Gametocytes | Drug-sensitive strain (NF54) | 5 - 500 | Effective concentration range for inhibiting gametocyte development. | [7] |

Other Plasmodium Species

Data on the in vitro activity of this compound against other human malaria parasites is more limited, primarily due to challenges in establishing continuous in vitro cultures for species like P. vivax.

| Species | Strain Type | Mean EC50 (nM) | Notes | Reference(s) |

| P. knowlesi | Culture-adapted (A1-H.1) | ~6-fold higher than for P. falciparum | This compound was shown to be less potent against P. knowlesi compared to P. falciparum 3D7. | [8] |

| P. vivax | N/A | No data available | While clinical studies confirm rapid clearance of P. vivax, specific in vitro IC50 values are not widely reported due to the difficulty of long-term culture. | [4][5] |

| P. malariae | N/A | No data available | Published research lacks specific in vitro susceptibility data for this compound. | |

| P. ovale | N/A | No data available | Published research lacks specific in vitro susceptibility data for this compound. |

Experimental Protocols

The in vitro activity of this compound is typically assessed using standardized assays that measure parasite growth and viability after drug exposure.

Asexual Stage Susceptibility: SYBR Green I Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the drug susceptibility of asexual P. falciparum stages.[9][10] It relies on the principle that the fluorescent dye SYBR Green I intercalates with double-stranded DNA. The resulting fluorescence intensity is proportional to the amount of parasitic DNA, thus serving as a proxy for parasite growth.

Methodology:

-

Parasite Culture: Asynchronous or tightly synchronized ring-stage P. falciparum parasites are cultured in human erythrocytes using standard in vitro culture conditions (e.g., RPMI 1640 medium, human serum, and a microaerophilic gas mixture).[11]

-

Drug Plating: A 96-well microtiter plate is pre-dosed with serial dilutions of this compound.

-

Incubation: Parasite culture (typically at 0.5% parasitemia and 2% hematocrit) is added to the drug-plated wells and incubated for 72 hours under standard culture conditions to allow for at least one full intra-erythrocytic cycle.[1]

-

Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well.[11]

-

Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[11]

-

Data Analysis: Fluorescence readings are plotted against drug concentration, and the IC50 value is calculated using a nonlinear regression model.

Sexual Stage Susceptibility: Dual Gamete Formation Assay (DGFA)

To assess the transmission-blocking potential of this compound, its effect on the viability of mature (Stage V) male and female gametocytes is measured using the P. falciparum Dual Gamete Formation Assay (PfDGFA).[1][12]

Methodology:

-

Gametocyte Culture: P. falciparum (e.g., NF54 strain) is cultured for 14-17 days under specific conditions to induce gametocytogenesis and allow for maturation to Stage V.[13]

-

Drug Exposure: Mature gametocyte cultures are exposed to serial dilutions of this compound for a set period (e.g., 24-48 hours).[14]

-

Gametogenesis Activation: Gamete formation is triggered by simulating conditions of the mosquito midgut, which involves a drop in temperature and an increase in pH, often initiated by adding xanthurenic acid.[13]

-

Readout - Male Gametocytes: The formation of male gametes is quantified by counting the number of "exflagellation centers" (where multiple motile microgametes emerge from a single red blood cell) under a microscope.[14][15]

-

Readout - Female Gametocytes: The viability of female gametes is often assessed using specific markers, such as the surface expression of Pfs25, detected via immunofluorescence or flow cytometry.[15]

-

Data Analysis: The percentage of inhibition of exflagellation (male) and female gamete viability is calculated relative to drug-free controls to determine the IC50 for each sex.

Resistance Profile

Resistance to this compound is associated with specific mutations in the gene encoding its target, PfATP4. In vitro studies involving prolonged exposure of P. falciparum to sub-lethal concentrations of the drug have successfully generated resistant parasites.[5] Genetic analysis of these resistant clones revealed various mutations in the pfatp4 gene, which can lead to a 7- to 24-fold increase in IC50 values.[2] Importantly, these resistant mutants did not show cross-resistance to other antimalarials with different mechanisms of action.

Conclusion

This compound is a potent antimalarial agent with a novel mechanism of action that is highly effective in vitro against the asexual and sexual stages of Plasmodium falciparum, including artemisinin-resistant strains. While it also shows activity against P. knowlesi, further research is needed to fully characterize its efficacy against other human malaria species. Its rapid parasiticidal action and transmission-blocking potential make it a valuable candidate for future antimalarial combination therapies, addressing the urgent need for new treatments to combat drug resistance.

References

- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pamafrica-consortium.org [pamafrica-consortium.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Portico [access.portico.org]

- 8. Plasmodium knowlesi exhibits distinct in vitro drug susceptibility profiles from those of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 10. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iddo.org [iddo.org]

- 12. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

Cipargamin's Effect on Plasmodium vivax Liver Stages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cipargamin (also known as KAE609) is a novel synthetic antimalarial compound belonging to the spiroindolone class. Its primary mechanism of action is the inhibition of the Plasmodium P-type ATPase 4 (PfATP4), a cation-transporting protein crucial for maintaining sodium homeostasis within the parasite.[1] While this compound has demonstrated potent, rapid activity against the blood stages of both Plasmodium falciparum and Plasmodium vivax, its direct effects on the liver stages of P. vivax, particularly the dormant hypnozoites responsible for relapse, are not yet extensively documented in publicly available literature. This guide synthesizes the current understanding of this compound's mechanism of action, details the established experimental protocols for evaluating drug efficacy against P. vivax liver stages, and presents available quantitative data for other antimalarials to provide a framework for future research into this compound's potential as a radical cure agent.

Core Mechanism of Action: Disruption of Sodium Homeostasis

This compound's antimalarial activity stems from its inhibition of PfATP4, a P-type ATPase that functions as a sodium efflux pump on the parasite's plasma membrane.[1] This inhibition leads to a rapid influx of sodium ions, disrupting the parasite's internal sodium homeostasis. The consequences of this ionic imbalance are multifaceted and ultimately lead to parasite death. While this mechanism has been primarily characterized in P. falciparum, the conservation of ATP4 across Plasmodium species suggests a similar mode of action in P. vivax.

The proposed signaling pathway and downstream effects of this compound are illustrated below:

Caption: Proposed mechanism of action for this compound.

Quantitative Data on Antimalarial Efficacy

While specific data for this compound against P. vivax liver stages is not available, this section provides a template for how such data would be presented and includes efficacy data for other relevant antimalarials against P. vivax and the closely related model organism, P. cynomolgi.

Table 1: In Vitro Efficacy of Antimalarials Against P. vivax and P. cynomolgi Liver Stages

| Compound | Parasite Species | Assay Type | Target Stage | IC50 (µM) | Citation |

| Primaquine | P. vivax | In vitro culture | Schizonts & Hypnozoites | Not specified | [2] |

| Tafenoquine | P. vivax | In vitro culture | Schizonts & Hypnozoites | Not specified | [3] |

| Atovaquone | P. vivax | In vitro culture | Schizonts | Active | [4] |

| Atovaquone | P. vivax | In vitro culture | Hypnozoites | Inactive | [4] |

| KDU691 (PI4K inhibitor) | P. cynomolgi | In vitro culture | Hypnozoites | 0.18 ± 0.21 | [5] |

| KDU691 (PI4K inhibitor) | P. cynomolgi | In vitro culture | Schizonts | 0.061 ± 0.048 | [5] |

| MMV390048 (PI4K inhibitor) | P. cynomolgi | In vitro culture | Hypnozoites & Schizonts | 1 µM (used as control) | [6] |

Table 2: In Vivo Efficacy of Antimalarials Against P. cynomolgi Liver Stages in Rhesus Macaques

| Compound | Dosing Regimen | Outcome | Citation |

| KDU691 (PI4K inhibitor) | 20 mg/kg for 5 days (Radical Cure) | Did not prevent relapse | [5] |

| LMV599 (PI4K inhibitor) | 25 mg/kg for 5 days (Radical Cure) | Did not prevent relapse | [5] |

| LMV599 (PI4K inhibitor) | Single 25 mg/kg dose (Prophylactic) | Fully protective | [5] |

| Primaquine | Standard dose | Prevents and eliminates liver stage infection | [7] |

Experimental Protocols for P. vivax Liver Stage Assays

The evaluation of compounds like this compound against P. vivax liver stages requires specialized in vitro and in vivo models.

In Vitro P. vivax Liver Stage Assay

A common methodology involves the use of primary human hepatocytes cultured in 384-well plates.

Workflow:

-

Hepatocyte Seeding: Cryopreserved primary human hepatocytes are thawed and seeded into collagen-coated 384-well plates.

-

Sporozoite Infection: P. vivax sporozoites, typically obtained from the salivary glands of infected Anopheles mosquitoes that have fed on patient-derived blood, are used to infect the hepatocyte cultures.[8]

-

Compound Addition:

-

Prophylactic Assay: The test compound (e.g., this compound) is added shortly after sporozoite infection to assess its effect on immature hypnozoites and early schizonts.[3][8]

-

Radical Cure Assay: The compound is added at a later time point (e.g., 5 days post-infection) to evaluate its efficacy against mature hypnozoites and late-stage schizonts.[3][8]

-

-

Incubation: Cultures are maintained for a specified period (e.g., up to 12 days), with media and compound changes as required.[8]

-

Readout:

-

Immunofluorescence Staining: Cells are fixed and stained with antibodies against parasite proteins (e.g., HSP70) to visualize and differentiate between developing schizonts and smaller, non-developing hypnozoites.[9]

-

High-Content Imaging: Automated microscopy and image analysis are used to quantify the number and size of schizonts and hypnozoites.

-

Caption: In vitro experimental workflow for P. vivax liver stage drug screening.

In Vivo P. vivax Liver Stage Model

Human liver-chimeric mice (FRG KO huHep mice) provide a valuable in vivo platform for studying P. vivax liver stage development and for testing drug efficacy.[7][10]

Workflow:

-

Infection: FRG KO huHep mice are infected with P. vivax sporozoites.

-

Treatment Regimens:

-

Causal Prophylaxis: The test compound is administered before or at the time of infection to prevent the establishment of liver-stage parasites.[7]

-

Radical Cure: The compound is administered after the establishment of liver-stage infection to assess its ability to eliminate both developing schizonts and persistent hypnozoites.[7]

-

-

Analysis:

-

Microscopy: Liver tissue is harvested and examined for the presence and quantification of schizonts and hypnozoites.[7]

-

RT-qPCR: Parasite-specific RNA levels in the liver are measured to determine parasite burden.

-

Blood Stage Monitoring: The transition to blood-stage parasitemia is monitored to assess the release of infectious merozoites from the liver.

-

Caption: In vivo experimental workflow for P. vivax liver stage drug evaluation.

Future Directions and Conclusion

The potent and rapid activity of this compound against the blood stages of P. vivax makes it a compelling candidate for further investigation against the liver stages. Its unique mechanism of targeting ion homeostasis is a promising avenue for the development of new antimalarials.[11][12] Future research should prioritize the evaluation of this compound's efficacy against P. vivax hypnozoites using the established in vitro and in vivo models detailed in this guide. The generation of quantitative data, such as IC50 values and the impact on parasite burden in animal models, will be critical in determining its potential as a component of a radical cure therapy for vivax malaria. The lack of cross-resistance with existing antimalarials further underscores the importance of these future studies.

References

- 1. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment of an In Vitro Assay for Assessing the Effects of Drugs on the Liver Stages of Plasmodium vivax Malaria | PLOS One [journals.plos.org]

- 3. Probing the distinct chemosensitivity of Plasmodium vivax liver stage parasites and demonstration of 8-aminoquinoline radical cure activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmv.org [mmv.org]

- 5. PI4 Kinase Is a Prophylactic but Not Radical Curative Target in Plasmodium vivax-Type Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmodium vivax liver stage development and hypnozoite persistence in human liver-chimeric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phenotypic Screen for the Liver Stages of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plasmodium vivax liver stage development and hypnozoite persistence in human liver-chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]

- 12. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Cipargamin in early studies

An In-depth Technical Guide on the Pharmacological Profile of Cipargamin in Early Studies

Introduction

This compound (formerly known as KAE609 or NITD609) is a novel, synthetic antimalarial compound belonging to the spiroindolone class.[1][2] Identified through high-throughput phenotypic screening, it represents a new class of potent, fast-acting schizonticidal drugs with a unique mechanism of action, making it a promising candidate for the treatment of malaria, including infections caused by drug-resistant parasite strains.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound based on data from early preclinical and clinical studies, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety.

Mechanism of Action

This compound exerts its antimalarial effect by targeting the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), a P-type Na+ ATPase located on the plasma membrane of the parasite.[1][5][6] The primary function of PfATP4 is to maintain low intracellular sodium (Na+) concentrations by actively exporting Na+ from the parasite's cytoplasm.[7][8]

By inhibiting this essential sodium pump, this compound disrupts the parasite's ability to regulate its internal ionic environment. This inhibition leads to a rapid and uncontrolled influx of Na+ into the parasite, causing an increase in intracellular Na+ concentration, cytosolic alkalinization, osmotic swelling, and ultimately, parasite death.[5][8][9] This mechanism is distinct from that of existing antimalarial drugs, such as artemisinin derivatives.[5]

In Vitro and Preclinical Activity

Early studies demonstrated that this compound is highly potent against multiple life-cycle stages of the malaria parasite.

Asexual Stage Activity: this compound exhibits potent activity against the intra-erythrocytic asexual stages of P. falciparum and P. vivax, with 50% inhibitory concentration (IC50) values in the low nanomolar range.[4] Importantly, its potency is maintained against a panel of drug-resistant P. falciparum strains, indicating a lack of cross-resistance with existing antimalarials.[4] The compound has also shown efficacy against other apicomplexan parasites, such as Babesia.[9]

Sexual Stage and Transmission-Blocking Activity: this compound is active against both early and late-stage gametocytes, the sexual forms of the parasite responsible for transmission to mosquitoes.[1][6] Studies have shown it can inhibit the formation of both male and female gametes and completely block parasite transmission in standard membrane feeding assays at nanomolar concentrations.[2][7]

Table 1: In Vitro Potency and Cytotoxicity of this compound

| Organism/Cell Line | Strain/Type | Parameter | Value | Reference |

|---|---|---|---|---|

| P. falciparum | Drug-sensitive & resistant | IC₅₀ | 0.5 - 1.4 nM | [4] |

| P. falciparum | Artemisinin-resistant (Asexual) | IC₅₀ | 2.4 (0.7) nM | [2][10] |

| P. falciparum | Artemisinin-resistant (Male Gametocytes) | IC₅₀ | 115.6 (66.9) nM | [2][10] |

| P. falciparum | Artemisinin-resistant (Female Gametocytes) | IC₅₀ | 104.9 (84.3) nM | [2][10] |

| Babesia bovis | Asexual stage | IC₅₀ | 20.2 ± 1.4 nM | [9] |

| Babesia gibsoni | Asexual stage | IC₅₀ | 69.4 ± 2.2 nM | [9] |

| MDCK Cells | Canine Kidney | CC₅₀ | 38.7 ± 2.0 µM | [9] |

| HFF Cells | Human Foreskin Fibroblast | CC₅₀ | 70.8 ± 4.9 µM |[9] |

Pharmacological Profile

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers following both oral and intravenous (IV) administration.

Oral Administration: Following oral administration, this compound is rapidly absorbed.[3] In a study with healthy volunteers receiving a single 10 mg oral dose, the peak plasma concentration was reached 2 hours after dosing.[3] The compound exhibits a long elimination half-life of approximately 26 hours, which is favorable for less frequent dosing regimens.[3]

Table 2: Pharmacokinetic Parameters of Single Oral Dose this compound in Healthy Volunteers

| Parameter | Value | Reference |

|---|---|---|

| Dose | 10 mg | [3] |

| Tₘₐₓ (Time to Peak Concentration) | 2 hours | [3] |

| t₁/₂ (Elimination Half-life) | ~26 hours |[3] |

Intravenous (IV) Administration: First-in-human studies of an IV formulation showed that systemic exposure (Cmax and AUC) increased with ascending doses.[11] The drug was eliminated with a mean half-life ranging from 21.9 to 38.9 hours across single doses from 10.5 mg to 210 mg.[11] After multiple daily doses for 5 days, the mean half-life was between 31.9 and 35.5 hours, and the drug is expected to reach a steady state after three IV doses.[11]

Table 3: Pharmacokinetic Parameters of Single IV Dose this compound in Healthy Adults

| Parameter | Value Range (for 10.5 mg - 210 mg doses) | Reference |

|---|---|---|

| Cₘₐₓ (Peak Concentration) | 412 - 6,590 ng/mL | [11] |

| t₁/₂ (Elimination Half-life) | 21.9 - 38.9 hours | [11] |

| Vd (Volume of Distribution) | 92.9 - 154 L | [11] |

| CL (Clearance) | 2.43 - 4.33 L/h |[11] |

Table 4: Pharmacokinetic Parameters of Multiple IV Doses in Healthy Adults (5 Days)

| Parameter | 60 mg Dose | 120 mg Dose | Reference |

|---|---|---|---|

| Accumulation Ratio | 1.51 | 2.43 | [11] |

| t₁/₂ (Elimination Half-life) | 35.5 hours | 31.9 hours |[11] |

Pharmacodynamics (PD)

This compound demonstrates rapid parasite killing activity. In an experimental human infection study, a single 10 mg oral dose resulted in a rapid initial decrease in parasitemia, with a parasite clearance half-life of 3.99 hours.[3] In Phase II studies involving patients with uncomplicated malaria, single doses of 50 mg or higher were associated with a median parasite clearance time (PCT) of just 8 hours, which is significantly faster than the 24 hours observed for the artemether-lumefantrine control group.[12]

Table 5: Key Pharmacodynamic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Parasite Clearance Half-life | 3.99 hours | 10 mg single oral dose in healthy volunteers | [3] |

| Median MIC | 11.6 ng/mL | 10 mg single oral dose in healthy volunteers | [3] |

| Median MPC₉₀ | 23.5 ng/mL | 10 mg single oral dose in healthy volunteers | [3] |

| Median PCT | 8 hours | ≥50 mg single oral dose in malaria patients |[12] |

Early Clinical Efficacy and Safety

Efficacy in Uncomplicated Malaria

Phase II studies have confirmed the potent and rapid efficacy of this compound in patients. A dose-escalation study in Sub-Saharan Africa showed that single oral doses of 50-150 mg resulted in very rapid parasite clearance.[12] A separate study in Thailand demonstrated that a 3-day regimen of 30 mg daily successfully cleared parasitemia in patients infected with both P. falciparum and P. vivax.[5]

Table 6: Efficacy of this compound in a Phase II Study (Uncomplicated P. falciparum Malaria)

| Parameter | Value | Dose | Reference |

|---|---|---|---|

| Median Parasite Clearance Time (PCT) | 8 hours | Single 50-150 mg | [12] |

| PCR-Corrected ACPR at Day 14 | >75% | Single 50-150 mg | [12] |

| PCR-Corrected ACPR at Day 28 | >65% | Single 50-150 mg |[12] |

Safety and Tolerability

In early trials, this compound was generally well-tolerated.[5] Adverse events reported in first-in-human studies with oral and IV formulations were typically mild and included gastrointestinal (diarrhea, nausea), neurological (headache, dizziness), and genitourinary events (semen discoloration).[11][13] However, one study in experimentally infected healthy volunteers was terminated prematurely due to serious, transient abnormalities in liver function tests in three of eight subjects who received a single 10 mg dose.[3] This has made hepatic safety a key focus for ongoing clinical development.[1][6]

Resistance Mechanisms

The primary mechanism of resistance to this compound involves mutations in the pfatp4 gene, which encodes its drug target.[4][5] In vitro selection studies and analysis of recrudescent parasites from clinical trials have identified specific mutations that confer reduced susceptibility.[4] A clinically relevant G358S mutation in PfATP4 has been frequently detected in treatment failures, highlighting the potential for resistance to develop under drug pressure.[5][12] This underscores the need for this compound to be developed as part of a combination therapy to mitigate the risk of resistance.[12]

Experimental Protocols

In Vitro Asexual Stage Drug Susceptibility Assay

A standard method to determine the in vitro activity of this compound is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: Asynchronous or tightly synchronized P. falciparum parasites are cultured in human erythrocytes (O+) in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations in culture medium.

-

Assay Plate Preparation: In a 96-well plate, 50 µL of parasite culture (e.g., at 1% parasitemia and 2% hematocrit) is added to 50 µL of the drug dilutions. Control wells contain parasite culture with drug-free medium.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: After incubation, the plate is frozen to lyse the erythrocytes. It is then thawed, and 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The dye intercalates with parasite DNA.

-

Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Fluorescence values are plotted against the drug concentration, and the IC₅₀ value is calculated using a nonlinear regression model.

Conclusion

Early studies on this compound have established its profile as a highly potent and fast-acting antimalarial agent with a novel mechanism of action. It is active against all intra-erythrocytic stages of Plasmodium, including those resistant to current therapies, and has transmission-blocking potential.[1][6] Its pharmacokinetic profile appears favorable, potentially allowing for simplified dosing regimens.[6] While its rapid efficacy is a significant advantage, the potential for hepatic adverse events and the emergence of resistance through mutations in its target, PfATP4, are key challenges.[3][12] Ongoing and future development will focus on identifying a suitable partner drug for a fixed-dose combination therapy to maximize efficacy and safeguard against resistance, particularly for the treatment of both uncomplicated and severe malaria.[12][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pamafrica-consortium.org [pamafrica-consortium.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Efficacy and mechanism of actions of this compound as an antibabesial drug candidate [elifesciences.org]

- 9. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]

- 10. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Medicines for Malaria Venture [mmv.org]

- 15. novartis.com [novartis.com]

The Genesis of a New Antimalarial Hope: A Technical Guide to the Phenotypic Screening Discovery of the Spiroindolone Scaffold

For Immediate Release

A groundbreaking phenotypic screening campaign led to the identification of the spiroindolone scaffold, a novel chemical class of potent antimalarial compounds. This discovery, culminating in the development of the clinical candidate cipargamin (also known as KAE609 and NITD609), represents a significant advancement in the fight against malaria, a disease that continues to pose a formidable global health challenge. This technical guide provides an in-depth overview of the initial phenotypic screening that identified this promising scaffold, detailing the experimental methodologies, data from the screening cascade, and the elucidated mechanism of action.

Introduction

The emergence of resistance to existing antimalarial drugs, including artemisinin-based combination therapies, has created an urgent need for new therapeutic agents with novel mechanisms of action.[1][2] Phenotypic screening, a target-agnostic approach that assesses the effect of compounds on whole organisms, has re-emerged as a powerful strategy in drug discovery.[3][4] This approach led to the discovery of the spiroindolone class of antimalarials, which act by inhibiting the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4).[1][5] This guide focuses on the initial high-throughput phenotypic screening that identified this pivotal scaffold.

The Initial Phenotypic Screening Cascade

The discovery of the spiroindolone scaffold originated from a high-throughput phenotypic screen of a diverse chemical library against the intra-erythrocytic (blood) stage of Plasmodium falciparum. The screening cascade was designed to identify potent inhibitors of parasite proliferation while eliminating compounds with undesirable properties, such as cytotoxicity.

Data Presentation

The following table summarizes the quantitative data from the key stages of the initial phenotypic screening that led to the identification and optimization of the spiroindolone scaffold.

| Screening Stage | Description | Key Metrics | Results |

| Primary High-Throughput Screen | A library of approximately 12,000 natural products and synthetic compounds was screened for activity against the chloroquine-resistant W2 strain of P. falciparum. | Hit Rate | ~2.3% (275 initial hits) |

| Hit Confirmation and IC50 Determination | Initial hits were re-tested to confirm their activity and determine the 50% inhibitory concentration (IC50). | Confirmed Hits | 17 compounds |

| Cytotoxicity Counter-Screen | Confirmed hits were tested against a panel of mammalian cell lines to assess their selectivity for the parasite. | Selectivity Index (SI) | Compounds with a high SI (CC50 / IC50) were prioritized. The optimized spiroindolone, NITD609, exhibited a CC50 > 10 µM against a panel of mammalian cell lines.[2] |

| Lead Optimization | The initial spiroindolone hit underwent medicinal chemistry efforts to improve its potency, metabolic stability, and pharmacokinetic properties. | IC50 of Optimized Lead (NITD609) | ~1 nM against the W2 strain of P. falciparum.[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments performed during the initial phenotypic screening campaign.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

-

P. falciparum culture (e.g., W2 strain)

-

Human erythrocytes

-

Complete culture medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)

-

96-well microplates (pre-dosed with test compounds)

-

SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µl/ml SYBR Green I)

-

Fluorescence plate reader

Procedure: